4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
Description
The target compound, 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide, features a chloro-substituted benzene sulfonamide core linked to an ethyl chain bearing both a furan-2-yl (oxygen-containing heterocycle) and a morpholin-4-yl (six-membered amine-ether ring).
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S/c17-13-3-5-14(6-4-13)24(20,21)18-12-15(16-2-1-9-23-16)19-7-10-22-11-8-19/h1-6,9,15,18H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJWADRTPMULFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and morpholine groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfonamide Derivatives
Heterocyclic Substituents
Morpholine vs. Thiophene Sulfonyl
- 4-Chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide (CAS 877817-03-3, ) replaces the morpholine group with a thiophene sulfonyl moiety.
- Key Differences :
- Molecular Weight: The thiophene analog (MW 431.93, C₁₆H₁₄ClNO₅S₃) is heavier than the target compound (estimated MW ~409.8 for C₁₆H₁₈ClN₂O₄S), impacting pharmacokinetics .
Morpholine vs. Piperazine
- 4-Chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride (–8) substitutes morpholine with piperazine , a bicyclic amine.
- Key Differences :
- Basicity : Piperazine’s secondary amines increase basicity, enhancing solubility in acidic environments (e.g., dihydrochloride salt).
- Hydrogen Bonding : The absence of morpholine’s ether oxygen reduces hydrogen-bond acceptor capacity, possibly affecting target binding .
Aromatic Core Modifications
- Compounds like 4g (C₂₂H₂₁BrClN₂O₂S) feature a bromo-substituted indole core instead of benzene.
- Functional Impact :
- NMR Shifts : The indole NH proton resonates at δ 10.2–11.5, distinct from benzene sulfonamide protons (δ 7.2–8.5), indicating electronic differences .
Pyrimidine-Containing Analogs ():
- N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide incorporates a pyrimidine-thioether group.
- Key Features :
- Aromatic Stacking : Pyrimidine’s planar structure may enhance π-π interactions in enzyme active sites compared to furan.
Physicochemical Properties
*Predicted using ChemAxon software.
Biological Activity
4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with a furan moiety and a morpholine group. Its chemical structure can be summarized as follows:
- Molecular Formula : C14H16ClN3O3S
- Molecular Weight : 335.81 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives, including those structurally similar to 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide, can significantly alter these parameters. Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide were shown to decrease perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel interactions .
The proposed mechanism for the biological activity of this class of compounds involves interaction with calcium channels. Theoretical docking studies have suggested that these compounds may bind to specific amino acid residues on calcium channels, leading to decreased vascular resistance and altered perfusion dynamics. For instance, interactions with residues such as Glu 614 and Ala 320 in the calcium channel protein have been highlighted .
Pharmacokinetic Properties
Understanding the pharmacokinetics of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical studies using models like ADMETlab have provided insights into its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. These studies indicated variable permeability across different cell lines, which could influence its bioavailability and therapeutic efficacy .
Case Studies and Research Findings
-
Cardiovascular Study :
Compound Effect on Perfusion Pressure Effect on Coronary Resistance Control Baseline Baseline 4-Aminoethyl-Benzenesulfonamide Decreased significantly Decreased significantly 2-Hydrazinocarbonyl-Benzenesulfonamide No significant change No significant change -
Docking Studies :
- Molecular docking studies have been conducted to predict the binding affinities of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide with calcium channels. These studies suggest a strong interaction that could lead to pharmacological effects observed in cardiovascular models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide?
- Methodology :
- Step 1 : Begin with a benzene sulfonamide precursor (e.g., 4-chlorobenzenesulfonyl chloride). React with a morpholine-containing intermediate (e.g., 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond via nucleophilic substitution .
- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Validate intermediate steps using thin-layer chromatography (TLC).
- Step 3 : Final characterization via / NMR and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
Q. How can the molecular structure of this compound be experimentally validated?
- Methodology :
- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water mixture) and analyze using SHELX software for structure refinement .
- Spectroscopic analysis : Compare experimental IR spectra with computational (DFT) predictions to identify key vibrations (e.g., sulfonamide S=O stretching at ~1350 cm) .
- Mass spectrometry : Use electrospray ionization (ESI-MS) to confirm the molecular ion peak and fragmentation pattern .
Q. What preliminary biological assays are recommended for this compound?
- Methodology :
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Enzyme inhibition : Assess interaction with serine proteases (e.g., trypsin) using fluorogenic substrates to measure IC values, leveraging the sulfonamide’s electrophilic sulfonyl group .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the morpholine moiety?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the morpholine nitrogen .
- Catalysis : Employ coupling agents like HATU or EDCI to activate the sulfonyl chloride intermediate, reducing side reactions .
- Kinetic monitoring : Use in situ NMR to track reaction progress and adjust stoichiometry in real time .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodology :
- Hybrid DFT/MD simulations : Combine Density Functional Theory (DFT) for electronic structure analysis with Molecular Dynamics (MD) to account for solvent effects on NMR chemical shifts .
- Cross-validation : Compare experimental IR and Raman spectra with multiple computational models (e.g., B3LYP vs. M06-2X functionals) to identify systematic errors .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., carbonic anhydrase IX) and identify binding poses favoring sulfonamide coordination .
- Free-energy perturbation (FEP) : Calculate binding affinities for morpholine and furan derivatives to prioritize synthetic analogs with improved target selectivity .
Q. What is the role of the sulfonamide group in observed bioactivity?
- Methodology :
- Proteomic profiling : Use activity-based protein profiling (ABPP) with a fluorescent probe to identify covalent adducts formed via sulfonyl fluoride intermediates .
- Structure-activity relationship (SAR) : Synthesize analogs replacing the sulfonamide with carboxamide or phosphonate groups to isolate its contribution to enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
